N,N-Diethyl-p-toluamide

Übersicht

Beschreibung

It was developed by the United States military in 1946 and has since become the most effective and commonly used active ingredient in commercial insect repellents . This compound is a slightly yellow oil intended to be applied to the skin or clothing to provide protection against mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethyl-p-toluamide is typically synthesized through the reaction of p-toluic acid with diethylamine. The process involves the formation of an intermediate acyl chloride, which then reacts with diethylamine to form the final product . The reaction conditions often include the use of thionyl chloride to convert p-toluic acid to p-toluoyl chloride, followed by the addition of diethylamine in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid produced .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is typically carried out in an inert solvent such as toluene or diethyl ether to control the exothermic nature of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-p-toluamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Major Products:

Oxidation: N,N-diethyl-p-hydroxymethylbenzamide

Reduction: N,N-diethyl-p-toluidine

Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Insect Repellent Efficacy

DEET is recognized as one of the most effective insect repellents available. Its mechanism involves blocking the sensory receptors of insects, making it difficult for them to detect humans. Studies have demonstrated that formulations containing DEET provide significant protection against mosquito bites and are effective for several hours after application.

Case Study: Efficacy Against Mosquitoes

A study analyzed the effectiveness of DEET in various concentrations against Aedes aegypti, a primary vector for dengue and Zika viruses. Results indicated that a 30% DEET formulation provided over 95% protection for up to 6 hours, significantly reducing the risk of disease transmission .

Safety and Toxicological Studies

Research on the safety profile of DEET has been extensive, particularly regarding its potential neurotoxic effects and systemic health impacts.

Health Impact Analysis

A population-based study utilizing data from the National Health and Nutrition Examination Survey (NHANES) assessed biomarkers related to systemic inflammation and organ function among users of DEET. The findings suggested no significant correlation between DEET metabolite levels and adverse health outcomes, indicating that DEET is generally safe when used as directed . However, concerns remain regarding its long-term effects, particularly in vulnerable populations such as children.

Biochemical Properties

DEET undergoes metabolic transformation in humans primarily through cytochrome P450 enzymes, resulting in metabolites such as N,N-diethyl-m-hydroxymethylbenzamide. Understanding these metabolic pathways is crucial for evaluating its safety and efficacy.

Biochemical Mechanism

Research indicates that DEET acts as a weak inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission in both insects and mammals. While this inhibition is not strong enough to cause significant toxicity in humans, it raises questions about its effects on non-target species .

Applications in Public Health

Given its efficacy in preventing insect-borne diseases, DEET plays a vital role in public health initiatives aimed at controlling vector populations and reducing disease transmission.

Public Health Campaigns

Health organizations often recommend DEET-containing products during outbreaks of mosquito-borne diseases. For instance, during the Zika virus outbreak in 2015-2016, public health advisories emphasized the use of DEET to protect against infection .

Industrial Applications

Beyond personal use as an insect repellent, DEET is also utilized in various industrial applications due to its effectiveness against pests.

Consumer Products

DEET is incorporated into numerous consumer products such as lotions, sprays, and impregnated materials like towelettes. Its versatility makes it a staple ingredient in outdoor recreational products aimed at preventing insect bites during activities like camping and hiking .

Wirkmechanismus

The exact mechanism by which N,N-Diethyl-p-toluamide repels insects is not fully understood. it is believed to interfere with the olfactory receptors of insects, preventing them from detecting human sweat and breath . This disruption in the insects’ ability to locate their hosts effectively reduces the likelihood of bites . Additionally, recent studies suggest that this compound may act as an acetylcholinesterase inhibitor, contributing to its neurotoxic effects on insects .

Vergleich Mit ähnlichen Verbindungen

Citronella Oil: A natural insect repellent derived from citronella grass.

N,N-Diethyl-m-toluamide: A structural isomer of N,N-Diethyl-p-toluamide with similar repellent properties but slightly different chemical behavior.

Uniqueness: this compound stands out due to its long history of use, extensive safety data, and high efficacy against a wide range of biting insects . Its ability to provide long-lasting protection makes it a preferred choice in many commercial insect repellent products .

Biologische Aktivität

N,N-Diethyl-p-toluamide (DEET) is a widely used insect repellent, known for its effectiveness in preventing mosquito bites and reducing the risk of vector-borne diseases. This article delves into the biological activity of DEET, exploring its mechanisms of action, potential health effects, and relevant research findings.

Insect Repellent Activity

DEET primarily functions by interfering with the sensory receptors of insects. It is believed to block the octopamine receptors in insects, which are critical for their sensory perception. Field trials have demonstrated that DEET concentrations of 15-20% can reduce mosquito biting by over 83% .

Acetylcholinesterase Inhibition

Research indicates that DEET acts as an acetylcholinesterase inhibitor, albeit with low potency compared to other known inhibitors. In studies involving various species, including Drosophila melanogaster and Musca domestica, DEET exhibited IC50 values between 6-12 mM, indicating that while it can inhibit this enzyme, it does so at much higher concentrations than typical insecticides . This inhibition may lead to neurotoxic effects in both insects and mammals.

Health Effects and Toxicity

Human Exposure Studies

The safety profile of DEET has been a subject of extensive research. A population-based study analyzed over 1,200 individuals exposed to DEET and found no significant correlation between DEET metabolite levels and biomarkers related to systemic inflammation or organ function . However, concerns remain regarding potential chronic health effects, including neurotoxicity and cardiovascular impacts.

Cardiovascular Effects

Recent studies have suggested a link between DEET exposure and cardiovascular function. DEET may influence endothelial cell behavior through pathways involving focal adhesion kinase phosphorylation and vascular endothelial growth factor (VEGF) production. These effects could potentially alter angiogenesis and vascular health .

Case Studies

Several case reports have highlighted the adverse effects associated with DEET exposure:

- Neurotoxicity : A case study revealed that high doses of DEET could lead to symptoms such as seizures and loss of balance in animal models, indicating its potential neurotoxic effects .

- Dermatological Reactions : Prolonged dermal exposure has been associated with skin irritation and lesions in animal studies, raising concerns about its use in sensitive populations .

Research Findings

Eigenschaften

IUPAC Name |

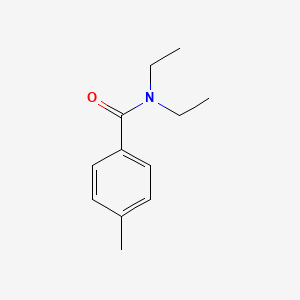

N,N-diethyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZORFQMRDHKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876903 | |

| Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-05-4 | |

| Record name | N,N-Diethyl-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-P-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.